molecular formula C17H20ClNO B15110752 N-(adamantan-2-yl)-2-chlorobenzamide

N-(adamantan-2-yl)-2-chlorobenzamide

Cat. No.: B15110752
M. Wt: 289.8 g/mol
InChI Key: XNIGRPFCTCGOCF-UHFFFAOYSA-N
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Description

N-(Adamantan-2-yl)-2-chlorobenzamide is a synthetic organic compound featuring a rigid adamantane moiety linked to a 2-chlorobenzamide group. The adamantane group is prized in medicinal chemistry for its ability to enhance lipid solubility, metabolic stability, and conformational restraint in bioactive molecules. Researchers investigate this family of compounds for their potential in various therapeutic areas. Structurally similar adamantane derivatives have been identified as potent P2X7 receptor antagonists, which are relevant in the study of neuropathic pain and inflammatory disorders . Other adamantane-based benzamides have been synthesized and profiled for marked antiarrhythmic (antifibrillatory) activity in preclinical models, suggesting a potential research avenue for cardiovascular diseases . The integration of the chlorobenzamide pharmacophore is a common strategy in drug discovery, contributing to molecular interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

N-(2-adamantyl)-2-chlorobenzamide

InChI

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20)

InChI Key

XNIGRPFCTCGOCF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-2-chlorobenzamide typically involves the coupling of adamantane derivatives with 2-chlorobenzoyl chloride. One common method is the reaction of 2-chlorobenzoyl chloride with adamantan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Adamantane-Containing Benzamides

Compound Name Molecular Formula Yield (%) m.p. (°C) Key Biological Activity Reference ID
N-(Adamantan-2-yl)-4-(trifluoromethyl)benzamide C₁₈H₁₉ClF₃NO 68 183–185 Not reported
N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide C₁₈H₂₀ClN₂OS Not reported Not reported Urease inhibition (IC₅₀ = 0.0087 µM)
AACBA (GSK314181A) C₂₄H₃₃ClN₄O·HCl Not reported Not reported P2X7 antagonist (IC₅₀ = 18 nM, human)

Structural Insights :

  • Adamantane Position: Substitution at adamantan-2-yl (vs. For example, AACBA (adamantan-1-ylmethyl) shows potent P2X7 antagonism due to optimized hydrophobic interactions .
  • Substituent Effects : The 4-trifluoromethyl group in increases lipophilicity compared to 2-chloro substitution, which may influence membrane permeability.

2-Chlorobenzamide Derivatives with Heterocyclic Moieties

Compound Name Molecular Formula Yield (%) m.p. (°C) Key Features Reference ID
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide C₁₄H₉ClN₂OS Not reported 201–210 Thiazole ring enhances π-stacking
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide C₁₉H₁₉ClN₄OS Not reported Not reported Thiadiazole improves metabolic stability
N-(3-Acetamidophenyl)-2-chlorobenzamide C₁₅H₁₃ClN₂O₂ Not reported Not reported Acetamido group modulates solubility

Key Comparisons :

  • Melting Points : Bulky adamantane derivatives (e.g., , m.p. 183–185°C) generally exhibit lower melting points than rigid heterocyclic analogues (e.g., , m.p. 201–210°C), reflecting differences in crystallinity.

Thiourea and Alkyl/Aryl-Substituted Analogues

Compound Name Molecular Formula Yield (%) m.p. (°C) Key Feature Reference ID
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide C₂₀H₁₆ClNO₂ 52 159–161 Hydroxyl group enhances polarity
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide C₁₈H₁₅ClN₄O₃S 60 216–218 Dioxoimidazolidinyl improves solubility
N-(2-Aminoethyl)-2-chlorobenzamide hydrochloride C₉H₁₂Cl₂N₂O Not reported Not reported Aminoethyl chain facilitates salt formation

Functional Group Impact :

  • Thiourea Linkage : The thiourea group in enhances urease inhibition (IC₅₀ = 0.0087 µM) by coordinating with metal ions in the enzyme active site.
  • Polar Substituents: Hydroxyl () and aminoethyl () groups improve aqueous solubility, critical for pharmacokinetics.

Structural and Spectroscopic Trends

35Cl NQR and Crystallographic Analysis

  • 35Cl NQR Frequencies : Chlorine substituents in 2-chlorobenzamides exhibit frequency shifts depending on side-chain substitution. Alkyl groups lower frequencies (e.g., N-(phenyl)-2-chloro-2-methylacetamide), while aryl groups increase them due to electron-withdrawing effects .
  • Bond Lengths : Side-chain substitutions (e.g., adamantane) minimally affect C=O bond lengths but influence C(S)-C(O) distances in thiourea derivatives .

Q & A

Q. What are the established synthetic routes for preparing N-(adamantan-2-yl)-2-chlorobenzamide, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : The synthesis typically involves coupling 2-chlorobenzoyl chloride with an adamantane-derived amine. For example:

React adamantan-2-amine with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen.

Use triethylamine (TEA) as a base to neutralize HCl by-products.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Optimization strategies:

  • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
  • Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) to minimize unreacted starting material.
  • Crystallize the product from ethanol/water for higher purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Grow crystals via slow evaporation of a saturated ethanol solution.

Collect data at 173 K using a CCD detector (Mo-Kα radiation, λ = 0.71073 Å).

Refine with SHELXL-97 (R-factor < 0.05) .
Structural Insights :

  • The adamantane group adopts a rigid chair conformation.
  • Intermolecular N–H⋯O hydrogen bonds form infinite chains along the a-axis (bond length: ~2.02 Å).
  • Chlorine atoms participate in weak C–H⋯Cl interactions (3.34 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, adamantane positional isomers) affect the biological activity of this compound?

  • Methodological Answer :
  • SAR Studies :
  • Replace chlorine with fluorine: Enhances metabolic stability but reduces P2X7 receptor affinity (IC50 increases from 18 nM to 120 nM) .
  • Adamantane positional isomers: 1-yl vs. 2-yl substitution alters lipophilicity (logP increases by 0.3 units for 1-yl), impacting blood-brain barrier penetration .
  • Assays :
  • In vitro : Measure calcium flux (FLIPR) and YO-PRO-1 uptake in HEK293 cells expressing human P2X7 receptors.
  • In vivo : Evaluate carrageenan-induced paw edema in rats (ED50: 10 mg/kg for 2-yl vs. 25 mg/kg for 1-yl) .

Q. How can contradictory data on species-specific P2X7 receptor inhibition (human vs. rat) be resolved when testing this compound?

  • Methodological Answer :
  • Root Cause Analysis :
  • Human P2X7 IC50: 18 nM (calcium flux) vs. Rat P2X7 IC50: 980 nM (YO-PRO-1).
  • Species-specific residue differences (e.g., Leu191 in humans vs. Phe191 in rats) reduce binding affinity .
  • Mitigation Strategies :

Use chimeric receptors to identify critical binding residues.

Employ molecular dynamics simulations (AMBER force field) to model ligand-receptor interactions.

Validate with radioligand displacement assays (³H-A-804598) .

Q. What analytical techniques are critical for characterizing purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min): Retention time ~8.2 min; ensure >98% purity.
  • ¹H NMR (DMSO-d6): δ 7.45–7.55 (m, aromatic), 1.60–2.10 (m, adamantane CH2) .
  • Stability Studies :
  • Accelerated degradation (40°C/75% RH, 4 weeks): Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (adamantane ring).
  • Store at –20°C under argon; avoid prolonged exposure to light .

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